N,N-Diethyl-1,4-phenylenediamine Dihydrochloride
Overview
Description
N,N-Diethyl-1,4-phenylenediamine dihydrochloride is a derivative of phenylenediamine, a compound with two amine groups attached to a benzene ring. This particular derivative is modified by the addition of ethyl groups to the nitrogen atoms. The compound is of interest due to its potential applications in various chemical reactions and its role in analytical chemistry, particularly in the detection of chlorine .
Synthesis Analysis
The synthesis of N,N-Diethyl-1,4-phenylenediamine dihydrochloride and related compounds involves several steps, including chlorination, condensation, and hydrolysis reactions. For instance, the synthesis of a related compound, N,N-di(diethoxythiophosphoryl)-1,4-phenylenediamine, was achieved by reacting diethoxythiophosphoryl chloride with p-phenylenediamine . Another example is the synthesis of N,N,N',N'-tetra methyl propionate-1,4-phenylenediamine through a Michael addition reaction using 1,4-phenylenediamine and acrylic acid methyl ester . These methods highlight the versatility of phenylenediamine derivatives in chemical synthesis.
Molecular Structure Analysis
The molecular structure of N,N-di(diethoxythiophosphoryl)-1,4-phenylenediamine, a compound closely related to N,N-Diethyl-1,4-phenylenediamine dihydrochloride, was determined using X-ray diffraction analysis. The crystal structure was found to be orthorhombic, with specific dimensions and space group parameters. Intramolecular hydrogen bonds were observed, which link the molecules into sheets .
Chemical Reactions Analysis
Phenylenediamine derivatives participate in a variety of chemical reactions. For example, NN'-polymethylene-o-phenylenediamines can interact with aldehydes to form bridged benzimidazoles, with di-acid chlorides to create various heterocycles, and with oxidizing agents. These reactions demonstrate the reactivity of the amine groups and the potential to form complex structures . Additionally, the reaction of N,N-diethyl-p-phenylenediamine with chlorine has been studied for analytical purposes, suggesting a mechanism where chlorine forms a chlorinated product with enhanced voltammetric signal .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylenediamine derivatives are influenced by their molecular structure. For instance, the thermal properties of N,N-di(diethoxythiophosphoryl)-1,4-phenylenediamine were studied using TG analysis, revealing good thermal stability and char-forming capability. This compound also demonstrated excellent intumescent fire retardant properties for polyacrylonitrile . The voltammetric analysis of the reaction between N,N-diethyl-p-phenylenediamine and chlorine indicated a sensitive and selective detection method for chlorine, with a linear range and a low limit of detection .
Scientific Research Applications
Chlorination Rate Constants Investigation
- Scientific Field: Chemistry
- Summary of Application: N,N-Diethyl-p-phenylenediamine has been employed as a reference probe to investigate rapid chlorination rate constants .
- Methods of Application: This involves a stopped-flow spectrophotometric competition kinetics method .
- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .
Electrochemical Approach for Recognition and Quantification
- Scientific Field: Electrochemistry
- Summary of Application: p-Phenylenediamine (p-PDA) is a toxic constituent utilized in textiles, black henna tattoos, hair dyes, pesticides, polymers etc. The metabolites (quinone etc.) produced by p-PDA cause mutagenic and carcinogenic effects in humans as it is quickly absorbed by the blood after oral intake or intake through the skin .
- Methods of Application: The literature reports several conventional approaches (such as colorimetry and chromatography) and electrochemical/voltammetric approaches to determine and quantify p-PDA .
- Results or Outcomes: Amongst them, the electrochemical approach is the most preferable because of the short analysis time, cost-effectiveness, ease of use, ease of miniaturization etc .
Spectrophotometric Determination of Drugs
- Scientific Field: Pharmaceutical Chemistry
- Summary of Application: N,N-Diethyl-p-phenylenediamine sulfate is used for the spectrophotometric determination of drugs such as salbutamol sulphate, ritodrine hydrochloride and isoxsuprine hydrochloride containing phenolic group .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .
Component in Hair Dyes
- Scientific Field: Cosmetology
- Summary of Application: p-Phenylenediamine (p-PDA), also named 1,4-diaminobenzene or 1,4-phenylenediamine, is an azo dye intermediate and has been utilized as a component in the hair dye, polymer and textile industries .
- Methods of Application: It has been applied since the 19th century in thousands of hair (oxidative) dyes .
- Results or Outcomes: Nowadays, people use hair dyes to improve their physical appearance and stylishness .
Stain Used in Microscopy
- Scientific Field: Microscopy
- Summary of Application: N,N-Dimethyl-p-phenylenediamine dihydrochloride is a stain used in microscopy .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .
Test Reagent in Microbiology
- Scientific Field: Microbiology
- Summary of Application: It is also used as a test reagent in microbiology for the classification of cytochrome oxidase positive aerobic microorganisms .
- Methods of Application: It finds application as a detection of peroxidases on polyacrylamide gels .
- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .
Safety And Hazards
N,N-Diethyl-1,4-phenylenediamine Dihydrochloride is classified as harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Therefore, it is recommended to avoid breathing dust, to wear protective gloves and clothing, and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-N,4-N-diethylbenzene-1,4-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.2ClH/c1-3-12(4-2)10-7-5-9(11)6-8-10;;/h5-8H,3-4,11H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPCFKHZILUMDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethyl-1,4-phenylenediamine Dihydrochloride | |
CAS RN |
84609-46-1, 16713-15-8 | |
Record name | N,N-Diethyl-p-phenylenediamine dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084609461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Benzenediamine, N1,N1-diethyl-, hydrochloride (1:?) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-amino-N,N-diethylaniline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.040 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7K3BM53R7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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